![molecular formula C20H24OSi B14203881 Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- CAS No. 839686-54-3](/img/structure/B14203881.png)
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- is a chemical compound with the molecular formula C20H24OSi and a molecular weight of 308.495 . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Métodos De Preparación
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- typically involves the reaction of appropriate phenoxy and silane precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.
Análisis De Reacciones Químicas
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified silane compounds with different functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex silicon-based materials. In biology and medicine, it can be used in the development of drug delivery systems and diagnostic tools due to its unique chemical properties . In industry, it is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is highly valued .
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- involves its interaction with molecular targets through its silicon-based functional groups. These interactions can lead to the formation of stable bonds with other molecules, which is crucial in applications like coatings and adhesives . The pathways involved in these interactions often include the formation of siloxane bonds, which are known for their strength and stability.
Comparación Con Compuestos Similares
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- can be compared with other similar compounds such as Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- and Silane, (1,1-dimethylethyl)(4-ethynylphenoxy)dimethyl- . These compounds share similar silicon-based structures but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Propiedades
Número CAS |
839686-54-3 |
|---|---|
Fórmula molecular |
C20H24OSi |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[4-(2-phenylethynyl)phenoxy]silane |
InChI |
InChI=1S/C20H24OSi/c1-20(2,3)22(4,5)21-19-15-13-18(14-16-19)12-11-17-9-7-6-8-10-17/h6-10,13-16H,1-5H3 |
Clave InChI |
HFVAYOBXMUUVTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


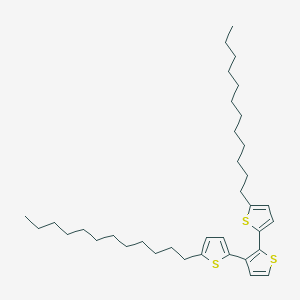

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
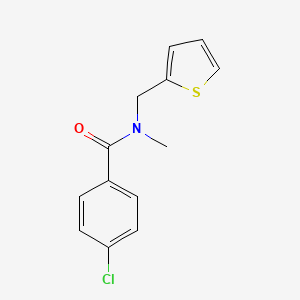
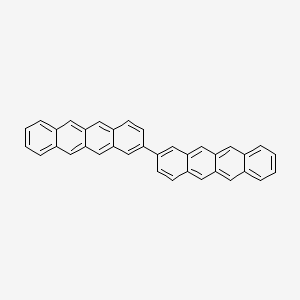
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
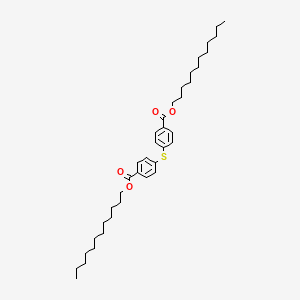
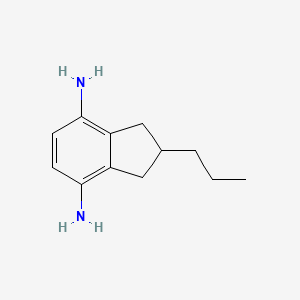

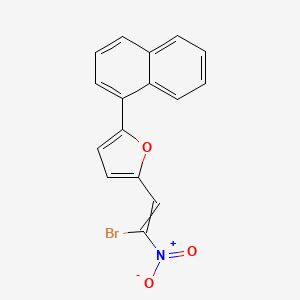
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)
